REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[N:7]=1)=O.[OH-].[Na+]>>[F:18][C:15]([F:16])([F:17])[CH2:14][O:13][CH2:12][C:8]1[N:7]=[C:6]([NH2:5])[CH:11]=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
2,2-Dimethyl-N-[6-(2,2,2-trifluoro-ethoxymethyl)-pyridin-2-yl]-propionamide
|
Quantity
|
0.726 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1)COCC(F)(F)F)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC(COCC1=CC=CC(=N1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |